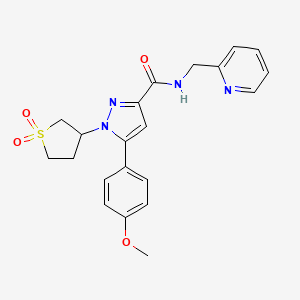
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the thienyl and methoxyphenyl groups, and the final coupling with the pyridin-2-ylmethyl group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to increase efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry: Exploring its use in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide include other pyrazole derivatives with different substituents. Examples include:
- 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
- 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Comparative studies with similar compounds can help identify the distinct properties and potential advantages of this compound.
Properties
Molecular Formula |
C21H22N4O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O4S/c1-29-18-7-5-15(6-8-18)20-12-19(21(26)23-13-16-4-2-3-10-22-16)24-25(20)17-9-11-30(27,28)14-17/h2-8,10,12,17H,9,11,13-14H2,1H3,(H,23,26) |
InChI Key |
BFQQXWNZSLBYHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















